molecular formula C16H12F3N3O3S2 B2625654 N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)-4-(trifluoromethoxy)benzenesulfonamide CAS No. 2034313-53-4

N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)-4-(trifluoromethoxy)benzenesulfonamide

Cat. No.: B2625654
CAS No.: 2034313-53-4
M. Wt: 415.41
InChI Key: GLKWYEBSEGZQPM-UHFFFAOYSA-N
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Description

N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)-4-(trifluoromethoxy)benzenesulfonamide is a complex organic compound that features a combination of heterocyclic and aromatic structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)-4-(trifluoromethoxy)benzenesulfonamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the pyrazine ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the thiophene group: This step often involves a cross-coupling reaction, such as the Suzuki or Stille coupling, using a thiophene boronic acid or stannane derivative.

    Attachment of the benzenesulfonamide group: This can be done through a sulfonylation reaction, where a sulfonyl chloride reacts with an amine group in the presence of a base.

    Introduction of the trifluoromethoxy group: This step typically involves a nucleophilic substitution reaction using a trifluoromethoxy reagent.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)-4-(trifluoromethoxy)benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or palladium on carbon can be used.

    Substitution: Reagents like halogens, nitrating agents, or alkylating agents can be employed under appropriate conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted aromatic compounds depending on the reagents used.

Scientific Research Applications

N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)-4-(trifluoromethoxy)benzenesulfonamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly as an inhibitor of specific enzymes or receptors.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors or photovoltaic materials.

Mechanism of Action

The mechanism of action of N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)-4-(trifluoromethoxy)benzenesulfonamide depends on its specific application. In medicinal chemistry, it may act by binding to a particular enzyme or receptor, thereby inhibiting its activity. The molecular targets and pathways involved can vary but often include key proteins involved in disease pathways.

Comparison with Similar Compounds

Similar Compounds

    N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)-4-methoxybenzenesulfonamide: Similar structure but lacks the trifluoromethoxy group.

    N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)-4-chlorobenzenesulfonamide: Similar structure but contains a chlorine atom instead of the trifluoromethoxy group.

Uniqueness

The presence of the trifluoromethoxy group in N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)-4-(trifluoromethoxy)benzenesulfonamide imparts unique properties, such as increased lipophilicity and metabolic stability, which can enhance its bioactivity and potential as a drug candidate.

Properties

IUPAC Name

N-[(3-thiophen-2-ylpyrazin-2-yl)methyl]-4-(trifluoromethoxy)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12F3N3O3S2/c17-16(18,19)25-11-3-5-12(6-4-11)27(23,24)22-10-13-15(21-8-7-20-13)14-2-1-9-26-14/h1-9,22H,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLKWYEBSEGZQPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C2=NC=CN=C2CNS(=O)(=O)C3=CC=C(C=C3)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12F3N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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